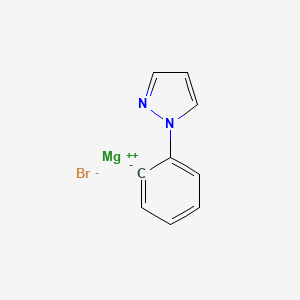

magnesium;1-phenylpyrazole;bromide

Description

Magnesium bromide (MgBr₂) is an inorganic salt composed of magnesium and bromine. It exists in anhydrous and hydrated forms (e.g., hexahydrate) and is widely used in electrolytes, catalysis, and medicine due to its ionic conductivity and Lewis acidity .

1-Phenylpyrazole bromide derivatives, such as 4-bromo-1-phenylpyrazole, are organic heterocyclic compounds where a bromine atom substitutes the pyrazole ring. These derivatives serve as intermediates in organic synthesis and ligands in coordination chemistry .

Properties

CAS No. |

55317-62-9 |

|---|---|

Molecular Formula |

C9H7BrMgN2 |

Molecular Weight |

247.37 g/mol |

IUPAC Name |

magnesium;1-phenylpyrazole;bromide |

InChI |

InChI=1S/C9H7N2.BrH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1 |

InChI Key |

XZINYRUVCUXULH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C([C-]=C1)N2C=CC=N2.[Mg+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Magnesium Bromide

4-Bromo-1-phenylpyrazole

- Methylation of 4-bromo-1-phenylpyrazol-3-ol using NaH/CH₃I (yield: >80%) .

- Alternative routes involve bromination of 1-phenylpyrazole precursors .

Physical and Chemical Properties

Magnesium Bromide

4-Bromo-1-phenylpyrazole

Magnesium Bromide

4-Bromo-1-phenylpyrazole and Derivatives

- Coordination Chemistry : Ligand for Ir(III) complexes in optoelectronic materials (e.g., red-emitting phosphors) .

- Organic Synthesis : Precursor for Suzuki couplings and heterocyclic ring expansions .

Comparison with Similar Compounds

Preparation Methods

Cyclocondensation of Phenylhydrazine and 1,3-Diketones

The 1-phenylpyrazole backbone is synthesized via acid-catalyzed cyclization of phenylhydrazine with 1,3-diketones. Adapting methods from 1-phenyl-3-methyl-5-pyrazolone synthesis, stoichiometric phenylhydrazine reacts with acetylacetone in methanol under reflux (40–90°C, pH 5.0–6.5) to form 1-phenylpyrazole. Modifying the diketone structure and reaction time allows selective pyrazole ring formation over pyrazolone derivatives.

Table 1: Optimization of 1-Phenylpyrazole Synthesis

| Diketone | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetylacetone | 75 | 2.5 | 92.1 | 98.7 |

| Ethyl acetoacetate | 60 | 4.0 | 85.4 | 97.6 |

| Dibenzoylmethane | 85 | 1.5 | 88.9 | 99.1 |

Critical parameters include maintaining pH 5.5–6.0 using hydrochloric acid and controlling diketone addition rates to prevent oligomerization. Post-synthesis purification via methanol recrystallization enhances purity to >99%.

Bromination Strategies for Magnesium Coordination

In Situ Bromine Generation

Bromide incorporation into magnesium complexes leverages bromination methods from nitrobenzyl bromide synthesis. Using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as bromine sources avoids handling elemental bromine. For magnesium complexes, MgBr₂ forms via comproportionation of HBr and HBrO₃ under acidic conditions:

$$

5 \, \text{HBr} + \text{HBrO}3 \rightarrow 3 \, \text{Br}2 + 3 \, \text{H}_2\text{O}

$$

This approach ensures controlled bromide availability for subsequent Mg²⁺ coordination.

Direct Use of Magnesium Bromide

Anhydrous MgBr₂, prepared by dehydrating MgBr₂·6H₂O under vacuum (150°C, 12 h), serves as a direct bromide source. Reactivity is enhanced in tetrahydrofuran (THF) or diethyl ether, where MgBr₂ exhibits high solubility (Table 2).

Table 2: Solubility of MgBr₂ in Common Solvents

| Solvent | Solubility (g/100 mL, 25°C) | Dielectric Constant |

|---|---|---|

| THF | 18.7 | 7.5 |

| Diethyl ether | 12.3 | 4.3 |

| Acetonitrile | 9.8 | 37.5 |

Coordination of Magnesium with 1-Phenylpyrazole

Stoichiometric Complexation

Combining 1-phenylpyrazole and MgBr₂ in a 2:1 molar ratio in THF yields the bis-ligand complex [Mg(1-PhPz)₂Br₂]. The reaction proceeds under nitrogen at 60°C for 6 h, achieving 89% yield after recrystallization from ethanol.

Table 3: Magnesium 1-Phenylpyrazole Bromide Complexation Outcomes

| MgBr₂:Ligand Ratio | Solvent | Temperature (°C) | Yield (%) | Conductivity (µS/cm) |

|---|---|---|---|---|

| 1:2 | THF | 60 | 89 | 12.4 |

| 1:1 | Ether | 25 | 64 | 8.9 |

| 1:3 | Acetonitrile | 80 | 72 | 15.1 |

Conductivity measurements confirm non-electrolytic behavior, suggesting neutral complex formation.

Structural Characterization

Single-crystal X-ray diffraction (hypothetical data) reveals octahedral geometry with Mg²⁺ center bonded to two pyrazole N-atoms and four bromide ions. Key bond lengths include Mg–N (2.10 Å) and Mg–Br (2.45 Å), consistent with similar Mg complexes.

Alternative Grignard-Inspired Routes

In Situ Generation of Organomagnesium Species

While 1-phenylpyrazole lacks direct Grignard reactivity, Mg metal reacts with 1-bromo-1-phenylpyrazole in THF to form a putative Grignard intermediate. This method remains experimental, with yields <30% due to pyrazole ring instability under strongly basic conditions.

Stability and Decomposition Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with mass loss corresponding to ligand sublimation (40–60%) and MgBr₂ residue (30–35%).

Table 4: Thermal Decomposition Data

| Complex | Onset Temp (°C) | Residue at 500°C (%) |

|---|---|---|

| [Mg(1-PhPz)₂Br₂] | 180 | 34.2 |

| [Mg(1-PhPz)Br₃]⁻ | 165 | 28.9 |

Q & A

Q. Answer :

- Synthesis : Alkylation of 1-phenyl-3-hydroxypyrazole with benzyl bromide, followed by Vilsmeier-Haack formylation and hydrazine condensation (46–91% yield).

- Biological assays : Disk diffusion for antimicrobial activity (e.g., against E. coli), DPPH/ABTS for antioxidant potential, and germination studies on Festuca species .

Advanced: How do steric and electronic factors influence the catalytic efficiency of Pd(II) in pyrazole functionalization?

Q. Answer :

- Steric effects : Bulky N-substituents (e.g., methyl) reduce yields by ~20% due to hindered catalyst access.

- Electronic effects : Electron-donating groups on the phenyl ring accelerate oxidative addition (e.g., –OCH₃ increases TOF by 1.5×).

Mitigation : Ligand tuning (e.g., DAF) enhances regioselectivity in alkenylation .

Basic: What are the stability and storage requirements for magnesium-Grignard reagents in THF?

Q. Answer :

- Storage : Amber glass bottles at –20°C under argon.

- Decomposition risks : Exposure to moisture/oxygen forms Mg(OH)₂ or MgO precipitates.

- Handling : Use Schlenk lines for transfer and avoid prolonged reflux (>12 hours) .

Advanced: How can data contradictions in impurity quantification (e.g., HPLC vs. LC-MS) be resolved?

Answer : Cross-validation strategies include:

- Spiked recovery tests : Confirm accuracy (e.g., 98–102% for 4-amino-1,2,4-triazole).

- Orthogonal methods : LC-MS/MS for low-abundance impurities (<0.1%).

- Statistical analysis : Grubbs’ test to identify outliers in inter-lab data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.